2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiazole ring, and multiple aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.
Coupling Reactions: The pyrazole and thiazole intermediates are then coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazole/thiazole compounds.
Scientific Research Applications
2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual heterocyclic rings and multiple aromatic substituents make it a versatile compound for various applications.
Properties
Molecular Formula |
C27H22ClN3S |
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Molecular Weight |
456.0 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C27H22ClN3S/c1-17-9-7-13-21(15-17)25-23(28)26(22-14-8-10-18(2)16-22)31(30-25)27-29-24(19(3)32-27)20-11-5-4-6-12-20/h4-16H,1-3H3 |
InChI Key |
OKOOHHIFWWZZLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=CC(=C5)C)Cl |
Origin of Product |
United States |
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